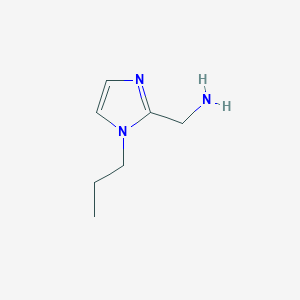

(1-Propyl-1H-imidazol-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-propylimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-4-10-5-3-9-7(10)6-8/h3,5H,2,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHPFEWBBUELID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406434 | |

| Record name | (1-propylimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-05-1 | |

| Record name | 1-Propyl-1H-imidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-propylimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Imidazole and Alkylimidazole Scaffolds in Modern Chemistry

The imidazole (B134444) nucleus is a fundamental building block in numerous natural products, including the essential amino acid histidine and the hormone histamine. lifechemicals.comnih.gov Its prevalence in biological systems has inspired extensive research into the synthesis and application of imidazole-containing compounds in medicinal chemistry. nih.govmdpi.com The structural features of the imidazole ring, such as its ability to participate in hydrogen bonding and its electron-rich nature, allow it to bind readily to various enzymes and receptors. nih.govresearchgate.net This has led to the development of a wide range of imidazole-based drugs with diverse therapeutic applications, including anticancer, antifungal, antibacterial, and anti-inflammatory agents. nih.govmdpi.comnih.gov

Alkylimidazole scaffolds, which feature one or more alkyl groups attached to the imidazole ring, exhibit modified physicochemical properties compared to the parent imidazole. The introduction of alkyl chains can influence factors such as solubility, lipophilicity, and steric hindrance, allowing for the fine-tuning of molecular properties for specific applications. frontiersin.org A particularly significant application of N-alkylimidazoles is in the formation of imidazolium-based ionic liquids. rsc.orgtandfonline.commdpi.com These salts, which are molten at low temperatures, are valued as green solvents due to their low vapor pressure, high thermal stability, and tunable properties. tandfonline.commdpi.com Imidazolium ionic liquids have found use in various areas, including as catalysts, in separation sciences, and for biomass deconstruction. frontiersin.orgtandfonline.com

Furthermore, imidazole and its alkylated derivatives serve as important ligands in coordination chemistry and catalysis. lifechemicals.comresearchgate.net The nitrogen atoms in the imidazole ring can coordinate with metal ions, forming stable complexes that are used in various catalytic transformations. researchgate.net Imidazole-derived N-heterocyclic carbenes (NHCs), for instance, are powerful ligands for transition metal catalysts used in reactions like olefin metathesis. lifechemicals.com

Table 1: Key Applications of Imidazole and Alkylimidazole Scaffolds

| Application Area | Specific Use | Key Features |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory drugs | Binds to enzymes and receptors, part of natural biomolecules. nih.gov |

| Materials Science | Ionic Liquids | Low vapor pressure, high thermal stability, "green" solvents. tandfonline.commdpi.com |

| Catalysis | Ligands for Metal Complexes (e.g., NHCs) | Forms stable complexes, facilitates various chemical transformations. lifechemicals.comresearchgate.net |

| Biochemistry | Component of Biomolecules | Found in histidine and histamine, involved in enzymatic processes. lifechemicals.comnih.gov |

Coordination Chemistry and Ligand Design

(1-Propyl-1H-imidazol-2-yl)methanamine as a Ligand in Metal Complexation

In principle, this compound possesses the necessary structural features to act as an effective ligand in metal complexation. The imidazole (B134444) ring contains a nitrogen atom with a lone pair of electrons, making it a potential coordination site. Additionally, the methanamine group (-CH2NH2) at the 2-position of the imidazole ring introduces a primary amine, which is also a well-known coordinating group. The presence of these two potential donor sites, the imidazole nitrogen and the amine nitrogen, suggests that this molecule could function as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center. The propyl group at the 1-position of the imidazole ring is sterically influential and can affect the solubility and crystal packing of the resulting metal complexes.

Chelation Properties and Coordination Modes

As a potential bidentate N,N'-donor ligand, this compound would likely exhibit a strong chelation effect. The formation of a five-membered ring with a metal ion is entropically favored and generally leads to enhanced thermodynamic stability of the complex compared to coordination with two monodentate ligands. The coordination mode would likely involve the sp2-hybridized nitrogen of the imidazole ring and the sp3-hybridized nitrogen of the primary amine. The flexibility of the aminomethyl side chain allows for the adoption of a suitable conformation to achieve this chelation.

Investigations of Related Imidazolyl-Containing Ligands

The coordination chemistry of numerous imidazolyl-containing ligands has been extensively investigated. For example, ligands incorporating pyridine (B92270) and imidazole moieties are known to form stable complexes with a variety of transition metals. Similarly, ligands with multiple imidazole units have been used to construct complex coordination polymers and metal-organic frameworks (MOFs). These studies demonstrate the versatility of the imidazole group as a building block in ligand design. The insights gained from these related systems provide a strong basis for predicting the coordination behavior of this compound. For instance, the electronic and steric properties of substituents on the imidazole ring are known to fine-tune the properties of the resulting metal complexes.

Application of Coordination Compounds in Catalysis

Metal complexes derived from imidazole-containing ligands have found applications in various catalytic processes. The electronic environment provided by the imidazole ring can influence the redox properties of the metal center, which is a crucial factor in many catalytic cycles. For instance, copper complexes with imidazole-based ligands have been studied for their catalytic activity in oxidation reactions. While no specific catalytic applications for complexes of this compound have been reported, it is plausible that its coordination compounds could exhibit interesting catalytic properties, warranting future investigation in this area.

Biological and Pharmacological Research Perspectives

Exploration of Biological Interactions of (1-Propyl-1H-imidazol-2-yl)methanamine and its Derivatives

The imidazole (B134444) ring, a core component of this compound, is a versatile heterocyclic moiety prevalent in numerous biologically important molecules. longdom.orgsemanticscholar.org Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. researchgate.net Derivatives of this compound have been investigated for a wide array of pharmacological activities, demonstrating the broad therapeutic potential of this chemical class. researchgate.net

The biological interactions of these derivatives are largely dictated by the nature and position of substituents on the imidazole ring and the methanamine side chain. These modifications influence the compound's affinity and selectivity for specific biological targets, leading to a range of pharmacological effects. The exploration of these interactions is fundamental to understanding the therapeutic applications and for the rational design of new, more potent, and selective drug candidates.

Enzyme Modulation and Inhibition Studies

The this compound scaffold has been identified as a promising backbone for the design of enzyme inhibitors. The imidazole moiety can act as a key pharmacophore, interacting with the active sites of various enzymes.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in tryptophan catabolism. nih.govnih.gov Upregulation of IDO in the tumor microenvironment leads to immunosuppression, allowing cancer cells to evade immune surveillance. nih.gov Consequently, the development of IDO inhibitors is a significant area of research in cancer immunotherapy. nih.govnih.gov

While direct studies on this compound as an IDO inhibitor are not extensively documented, the broader class of imidazole-containing compounds has been a major focus in the development of IDO inhibitors. nih.gov The imidazole nitrogen can coordinate with the heme iron in the active site of the enzyme, a key interaction for potent inhibition. Structure-activity relationship (SAR) studies on related phenyl-imidazole derivatives have shown that substitutions on the phenyl ring and the imidazole core significantly impact inhibitory activity. For instance, the introduction of specific substituents can enhance binding affinity and selectivity. The general principle involves the imidazole ring acting as a heme-binding group, while other parts of the molecule engage in interactions with the surrounding amino acid residues in the active site.

Receptor Binding and Agonist/Antagonist Activities

Derivatives of this compound have also been investigated for their ability to bind to and modulate the activity of various receptors, demonstrating both agonist and antagonist properties.

Somatostatin (B550006) Receptor 3 (SSTR3) Agonism

Somatostatin receptors (SSTRs) are a family of G protein-coupled receptors that are involved in a variety of physiological processes. medchemexpress.com SSTR3, in particular, has been identified as a potential therapeutic target for the treatment of various diseases, including certain types of cancer and metabolic disorders. nih.govresearchgate.net

Research has led to the discovery of potent and selective SSTR3 agonists derived from a closely related scaffold, (4-phenyl-1H-imidazol-2-yl)methanamine. nih.gov These studies provide valuable insights into how derivatives of this compound might be designed to target SSTR3. SAR studies on these analogs have revealed that modifications to the phenyl ring and the amine substituent are critical for agonist activity. For example, a highly potent SSTR3 agonist was identified with an EC50 of 5.2 nM. nih.gov The table below summarizes the SSTR3 agonist activity of selected (4-phenyl-1H-imidazol-2-yl)methanamine derivatives.

| Compound | EC50 (nM) |

|---|---|

| 5c | 5.2 |

Kinesin Spindle Protein (KSP) Inhibition

Kinesin spindle protein (KSP), a motor protein essential for the formation of the bipolar mitotic spindle, is a validated target for cancer therapy. nih.govnih.govcancer.gov Inhibition of KSP leads to mitotic arrest and subsequent cell death in proliferating cancer cells. nih.govcancer.gov

While direct evidence for this compound as a KSP inhibitor is limited, the imidazole scaffold has been incorporated into various KSP inhibitors. These inhibitors typically bind to an allosteric pocket on the KSP motor domain. The design of such inhibitors often involves a core heterocyclic structure, like imidazole, which is then functionalized to optimize interactions within the binding site. The propyl group on the imidazole nitrogen and the methanamine at the 2-position of the imidazole ring in the parent compound could serve as anchor points for further chemical modifications to enhance KSP inhibitory activity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The development of potent and selective modulators of biological targets based on the this compound scaffold heavily relies on understanding the structure-activity relationships (SAR) and structure-property relationships (SPR).

SAR studies on related imidazole-containing compounds have provided valuable insights. For instance, in the context of SSTR3 agonism, the nature and position of substituents on the phenyl ring of (4-phenyl-1H-imidazol-2-yl)methanamine derivatives were found to be critical for potency. nih.gov A specific substitution pattern led to a compound with high agonist activity, highlighting the sensitivity of the receptor to the chemical features of the ligand. nih.gov

Similarly, for enzyme inhibitors, SAR studies on imidazole-based compounds have demonstrated the importance of the substitution pattern on the imidazole ring for target affinity and selectivity. For IDO inhibitors, for example, modifications that enhance the interaction with the heme iron and the surrounding hydrophobic pockets of the active site are key to improving inhibitory potency.

SPR studies focus on optimizing the physicochemical properties of the lead compounds to improve their drug-like characteristics, such as solubility, metabolic stability, and cell permeability. For instance, the introduction of polar groups or the modification of lipophilicity can significantly impact a compound's pharmacokinetic profile. These studies are crucial for translating a potent in vitro inhibitor or agonist into a viable drug candidate.

Antimicrobial Efficacy of Imidazolemethanamine Derivatives

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a core component of many compounds with therapeutic value. mdpi.comnih.gov Its derivatives are recognized as potential agents against a variety of harmful microbes. nih.govresearchgate.net The unique chemical structure of imidazole allows it to interact with biological targets, leading to antimicrobial effects. mdpi.com Research into novel imidazole derivatives is driven by the increasing challenge of antimicrobial resistance. nih.gov These compounds have been shown to inhibit the growth of several bacterial and fungal strains, highlighting their potential for treating microbial infections. mdpi.comnih.gov

Antibacterial Activity

Derivatives of imidazole have demonstrated notable antibacterial properties against a wide range of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The mechanism of action can involve the disruption of the bacterial cell membrane, interference with DNA replication, or inhibition of cell wall synthesis. mdpi.com

Numerous studies have synthesized and evaluated novel imidazole derivatives for their antibacterial action. For instance, certain imidazole compounds have been tested against strains like Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com Other research has focused on creating hybrid molecules, combining the imidazole moiety with other chemical groups like sulfonamides or triazoles to enhance antibacterial effects. nih.govclinmedkaz.org For example, some newly synthesized imidazole-sulfonamide compounds showed promising activity against six Gram-positive and four Gram-negative bacterial strains. nih.gov Similarly, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids displayed significant activity against E. coli. nih.gov

The versatility of the imidazole scaffold allows for structural modifications that can produce broad-spectrum antibacterial agents. ijesrr.org The antibacterial activity of these derivatives is often dependent on their lipophilicity, which can be adjusted by adding different substituents to the imidazole ring. nih.gov

Table 1: Examples of Antibacterial Activity of Imidazole Derivatives

| Bacterial Strain | Type | Imidazole Derivative Class | Observation | Reference(s) |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Various | Growth inhibition | mdpi.com |

| MRSA (ATCC 43300) | Gram-positive | Novel Synthesized Imidazoles | Growth inhibition | mdpi.com |

| Bacillus subtilis | Gram-positive | Imidazole-based ionic liquids | Potent activity | nih.gov |

| Escherichia coli | Gram-negative | Various | Growth inhibition, membrane disruption | mdpi.comnano-ntp.com |

| Pseudomonas aeruginosa | Gram-negative | Clotrimazole and others | Membrane disruption | nano-ntp.com |

Antifungal Properties

The imidazole scaffold is perhaps most famously known for its role in antifungal medications. nih.gov Many antifungal drugs, such as ketoconazole, miconazole, and clotrimazole, are based on this chemical structure. derpharmachemica.com These agents primarily function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nano-ntp.com Disruption of ergosterol production compromises the integrity of the membrane, leading to fungal cell death. nano-ntp.commdpi.com

Research continues to uncover new imidazole derivatives with potent antifungal capabilities. Studies have demonstrated the efficacy of these compounds against a range of pathogenic fungi, including various Candida species like Candida albicans. mdpi.comnih.gov In one study, a series of thirty-four imidazole-based compounds were evaluated, with several showing strong antifungal activity against all tested fungal species, though they lacked antibacterial effects. nih.gov Another research effort discovered imidazole derivatives containing a 2,4-dienone motif that exhibited strong, broad-spectrum inhibitory effects against Candida spp., including fluconazole-resistant strains. nih.gov

The antifungal activity of these derivatives is influenced by the nature and position of substituents on the imidazole and associated phenyl rings. nih.gov By modifying these chemical groups, researchers can optimize the compounds for enhanced potency and a broader spectrum of activity. nano-ntp.com

Table 2: Examples of Antifungal Activity of Imidazole Derivatives

| Fungal Strain | Imidazole Derivative Class | Observation | Reference(s) |

|---|---|---|---|

| Candida albicans | Imidazole azo derivatives | Antifungal activity | researchgate.net |

| Candida spp. | Imidazole with 2,4-dienone motif | Strong, broad-spectrum inhibition | nih.gov |

| Aspergillus niger | Synthesized Imidazole Derivatives | Antifungal activity | researchgate.net |

| Aspergillus flavus | Synthesized Imidazole Derivatives | Antifungal activity | researchgate.net |

Role of Imidazole Scaffolds in Drug Discovery and Development

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in both natural products and synthetic drugs. benthamdirect.comresearchgate.net Its unique structural and electronic properties allow it to interact with a variety of biological targets, including enzymes and receptors, through mechanisms like hydrogen bonding, hydrophobic interactions, and coordination. benthamdirect.comresearchgate.net This versatility has made the imidazole core a cornerstone in the development of drugs for a multitude of diseases. benthamdirect.com

Beyond its well-established antimicrobial applications, the imidazole scaffold is integral to drugs with anti-inflammatory, anticancer, antiviral, and antihypertensive properties. benthamdirect.comresearchgate.net It is a key component of the essential amino acid histidine and related molecules like histamine. nih.govlongdom.org The ability of the imidazole ring to serve as a proton donor and acceptor is crucial in many enzymatic reactions. nih.gov

The development of new therapeutic agents frequently involves the synthesis of novel imidazole derivatives. researchgate.netnih.gov Scientists modify the basic imidazole structure to enhance its biological activity, improve its selectivity for specific targets, and optimize its pharmacokinetic properties. semanticscholar.org The continuous exploration of imidazole-based compounds underscores their immense significance and potential in addressing unmet medical needs and combating a wide range of diseases. mdpi.comnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cimetidine |

| Clotrimazole |

| Econazole |

| Fluconazole |

| Histamine |

| Histidine |

| Itraconazole |

| Ketoconazole |

| Metronidazole |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on (1-Propyl-1H-imidazol-2-yl)methanamine and Derivatives

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical reactivity of imidazole (B134444) derivatives. tandfonline.com Methods like DFT with the B3LYP functional (e.g., B3LYP/6-311++G(d,p)) are commonly employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. ijstr.orgnih.govnih.gov

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. researchgate.netorientjchem.org The energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net For imidazole derivatives, the HOMO is often localized on the electron-rich imidazole ring, indicating it as a primary site for electrophilic attack. orientjchem.org

Molecular Electrostatic Potential (MEP): The MEP surface map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.comresearchgate.net In imidazole-containing compounds, the nitrogen atoms of the imidazole ring typically represent regions of negative potential (nucleophilic sites), while the hydrogen atoms, particularly the N-H proton, show positive potential (electrophilic sites). researchgate.netnih.gov This analysis helps predict sites for non-covalent interactions like hydrogen bonding.

Table 1: Representative Quantum Chemical Parameters Calculated for Imidazole Derivatives

| Parameter | Description | Typical Insights for Imidazole Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity, often centered on the imidazole ring. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Reflects electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability; smaller gaps imply higher reactivity. nih.gov |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | Imidazole derivatives are generally polar, influencing solubility and binding interactions. nih.gov |

| MEP Surface | Maps electrostatic potential on the electron density surface | Identifies nucleophilic (negative potential, e.g., nitrogen atoms) and electrophilic (positive potential, e.g., N-H protons) sites for interactions. researchgate.net |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). arabjchem.org This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target. nih.gov For this compound and its analogs, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.

The process involves placing the ligand into the binding site of a protein and scoring the different poses based on a scoring function, which estimates the binding free energy. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net Studies on various imidazole derivatives have shown their ability to bind to a wide range of protein targets, including enzymes like 14α-demethylase, sirtuins, and various kinases. frontiersin.orgresearchgate.netrjptonline.org

The key interactions analyzed in docking studies include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the imidazole ring or the amine group) and acceptors (like carbonyl oxygen or nitrogen atoms in protein residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the propyl group) and hydrophobic pockets in the protein lined with residues like valine, leucine, and phenylalanine. nih.gov

Pi-Pi Stacking: Aromatic rings, such as the imidazole ring, can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

Salt Bridges: Ionic interactions between charged groups on the ligand and receptor.

Table 2: Example of a Molecular Docking Analysis for an Imidazole Derivative

| Parameter | Description | Example Result |

| Target Protein | The biological macromolecule of interest | e.g., Staphylococcus aureus Pyruvate Carboxylase (SaPC) espublisher.com |

| Binding Energy | Estimated free energy of binding (kcal/mol) | -6.9 kcal/mol espublisher.com |

| Interacting Residues | Amino acids in the protein's active site that interact with the ligand | THR352, GLU488, LYS603 researchgate.net |

| Interaction Types | The nature of the chemical interactions stabilizing the complex | Hydrogen bonds, hydrophobic interactions, pi-pi stacking frontiersin.org |

| Inhibition Constant (Ki) | Calculated from binding energy, indicates inhibitory potency | Varies depending on binding energy |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For imidazole derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties. Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., pIC₅₀). nih.govresearchgate.net

Common molecular descriptors used in QSAR studies of imidazole derivatives include:

Topological Descriptors: Indices that describe the connectivity of atoms in a molecule (e.g., Balaban index). researchgate.net

Physicochemical Descriptors: Properties like the partition coefficient (LogP), molar refractivity, surface tension, and density. researchgate.net

Electronic Descriptors: Parameters derived from quantum chemical calculations, such as atomic charges, dipole moment, and HOMO/LUMO energies. researchgate.net

Steric Descriptors: Describe the size and shape of the molecule (e.g., van der Waals volume). researchgate.net

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. nih.gov A statistically robust QSAR model can provide valuable insights into the structural features that are either beneficial or detrimental to the biological activity of imidazole-based compounds. rjptonline.org

Table 3: Common Molecular Descriptors in QSAR Studies of Imidazole Derivatives

| Descriptor Type | Example Descriptor | Information Provided |

| Physicochemical | LogP (Partition Coefficient) | Represents the hydrophobicity of the molecule. researchgate.net |

| Electronic | Atomic Electronegativity | Relates to the atom's ability to attract electrons in a bond. researchgate.net |

| Topological | Balaban Index (J) | Quantifies the branching and shape of the molecular structure. researchgate.net |

| Geometrical/Steric | Van der Waals Volume | Describes the volume occupied by the molecule. researchgate.net |

| Quantum Chemical | EHOMO / ELUMO | Relates to the molecule's electronic reactivity and charge transfer capabilities. nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations and docking provide static pictures, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility and time-dependent behavior of this compound and its interactions with biological targets. nih.govresearchgate.net

Conformational Analysis aims to identify the stable low-energy three-dimensional arrangements (conformers) of a molecule. This can be achieved by systematically rotating the rotatable bonds (like the C-C bonds in the propyl group) and calculating the potential energy of each resulting structure. lew.roresearchgate.net For N-alkyl imidazoles, this analysis reveals the preferred orientation of the alkyl chain relative to the imidazole ring, which can be critical for fitting into a protein's binding pocket. lew.ro

Molecular Dynamics (MD) Simulations provide a "movie" of molecular motion by solving Newton's equations of motion for all atoms in the system over a period of time (from nanoseconds to microseconds). tandfonline.comresearchgate.net When applied to a ligand-protein complex obtained from docking, MD simulations can assess the stability of the binding pose and provide a more realistic view of the interactions. nih.gov

Key metrics analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, converging RMSD plot suggests that the system has reached equilibrium and the complex is stable. researchgate.netgithub.iovolkamerlab.org

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues or atoms around their average position. researchgate.net High RMSF values indicate flexible regions of the protein, while low values point to more rigid areas. github.iomdanalysis.org This helps identify which parts of the protein are most affected by ligand binding.

These simulations can confirm the stability of key hydrogen bonds and hydrophobic contacts predicted by docking, providing stronger evidence for a specific binding mode. researchgate.net

Table 4: Key Analyses in Molecular Dynamics Simulations

| Analysis | Description | Purpose |

| RMSD | Root Mean Square Deviation of atomic positions from a reference structure over time. | To assess the overall structural stability of the protein-ligand complex and determine if the simulation has reached equilibrium. computabio.com |

| RMSF | Root Mean Square Fluctuation of individual atoms or residues around their average positions. | To identify flexible and rigid regions of the protein and analyze the ligand's mobility within the binding site. github.io |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation trajectory. | To evaluate the stability and persistence of specific hydrogen bonds predicted by docking. volkamerlab.org |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. | To detect significant conformational changes like protein unfolding or domain movements. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Regioselectivity

The synthesis of substituted imidazoles often presents challenges in controlling regioselectivity, particularly when creating specific substitution patterns. While classic methods like the Debus-Radziszewski and Van Leusen syntheses are foundational, future research is focused on developing more efficient and highly regioselective routes. numberanalytics.commdpi.com For (1-Propyl-1H-imidazol-2-yl)methanamine, this involves ensuring the precise placement of the propyl group at the N-1 position and the aminomethyl group at the C-2 position.

Emerging strategies that could be applied to this compound include:

Transition Metal-Free Domino Reactions: A promising approach involves a domino addition/cyclization process using unsymmetrical carbodiimides and propargylic amines. researchgate.net This method can achieve high regioselectivity under mild conditions, and the selectivity can even be reversed by changing the base and temperature, offering a tunable synthetic pathway. researchgate.net

One-Pot Procedures: The development of one-pot syntheses, such as the condensation of ortho-nitrobenzaldehydes with amines followed by a Cadogan reductive cyclization, provides an efficient route to related N-substituted heterocyclic compounds. organic-chemistry.org Adapting such a streamlined process could significantly improve the efficiency of synthesizing N-1 alkylated imidazoles.

Substituent-Directed Synthesis: The inherent chemical properties of substituents can be exploited to direct the regiochemical outcome of a reaction. For instance, the presence of a 2-hydroxyaryl group has been shown to control the reaction mechanism in the synthesis of other complex imidazoles, guiding it toward a specific isomer. nih.gov Research into how the propyl and aminomethyl groups (or their precursors) influence cyclization could lead to self-assisted regioselective synthetic methods.

| Synthetic Strategy | Key Features | Potential Advantage for this compound |

| Domino Addition/Cyclization | Transition metal-free; mild conditions; reversible regioselectivity. researchgate.net | High-yield, selective formation of the 1,2-disubstituted isomer. |

| One-Pot Reductive Cyclization | Operationally simple; uses commercially available reagents. organic-chemistry.org | Reduces intermediate isolation steps, improving overall efficiency and yield. |

| Self-Assisted Synthesis | A functional group on the precursor directs the reaction pathway. nih.gov | Enhanced regiocontrol by leveraging the electronic or steric effects of the propyl group. |

Advanced Applications in Medicinal Chemistry Beyond Current Targets

The imidazole (B134444) scaffold is present in numerous bioactive compounds with activities ranging from antifungal to anticancer. nih.govmdpi.com While many imidazole-based drugs are established, this compound and its derivatives offer opportunities to engage novel and more challenging biological targets.

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core. Novel imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as potent covalent inhibitors of Cyclin-Dependent Kinases 12 and 13 (CDK12/13), which are promising targets for triple-negative breast cancer. nih.gov The this compound scaffold could be elaborated to include a reactive group, enabling it to act as a covalent inhibitor for specific kinases.

Targeting G-Protein Coupled Receptors (GPCRs): Research on the closely related compound (4-phenyl-1H-imidazol-2-yl)methanamine led to the discovery of potent agonists for the somatostatin (B550006) receptor 3 (SSTR3), a type of GPCR. nih.gov This suggests that the core structure of this compound is suitable for interacting with GPCRs, opening avenues for developing new modulators for this large and therapeutically important receptor family.

Enzyme Inhibition: Derivatives of 1H-imidazol-2-amine have been identified as potent and orally active inhibitors of Vascular Adhesion Protein-1 (VAP-1), an enzyme implicated in diabetic macular edema. nih.gov By modifying the core structure of this compound, new inhibitors could be developed for VAP-1 or other enzymes involved in inflammatory or metabolic diseases.

| Potential Therapeutic Area | Specific Target Class | Rationale for Exploration |

| Oncology | Cyclin-Dependent Kinases (e.g., CDK12/13) nih.gov | The imidazole core can be functionalized to create covalent inhibitors targeting unique cysteine residues. |

| Endocrinology/Oncology | Somatostatin Receptors (e.g., SSTR3) nih.gov | Similar methanamine-imidazole structures show high affinity and agonist activity at these GPCRs. |

| Inflammatory Diseases | Amine Oxidases (e.g., VAP-1) nih.gov | The 2-amine functionality is a key feature in known inhibitors of this enzyme class. |

| Infectious Diseases | Viral Proteases (e.g., SARS-CoV-2 Mpro) mdpi.com | Imidazole derivatives have shown strong binding affinities to viral enzymes in computational studies. |

Investigation of this compound in Material Science

Beyond medicine, the unique properties of the imidazole ring make it a valuable component in material science. numberanalytics.commdpi.com The structure of this compound, with its combination of a heterocyclic core, a flexible alkyl chain, and a reactive amine, offers intriguing possibilities for the design of advanced materials.

Functional Polymers: The primary amine of the aminomethyl group serves as a reactive handle for polymerization. This could allow the incorporation of the (1-Propyl-1H-imidazol-2-yl) moiety into polymer backbones, such as polyamides or polyimides. The resulting polymers could exhibit high thermal stability and specific metal-coordinating or hydrogen-bonding properties imparted by the imidazole ring. researchgate.net

Metal-Organic Frameworks (MOFs): Imidazole and its derivatives are excellent ligands for constructing MOFs due to the coordinating ability of their nitrogen atoms. researchgate.net The this compound molecule could act as a bifunctional linker, with the imidazole ring and the amine group coordinating to metal centers to form novel porous materials with potential applications in gas storage, separation, or catalysis.

Corrosion Inhibitors: The lone pair electrons on the nitrogen atoms and the aromatic nature of the imidazole ring allow these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The specific combination of the imidazole ring and the aminomethyl group in this compound could lead to highly effective corrosion inhibitors for various metals and alloys.

Exploration of Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems formed by noncovalent interactions. nih.gov The imidazole ring is a versatile building block for supramolecular assembly because it can act as both a hydrogen bond donor (N-H, though alkylated in this case) and acceptor (the lone pair on the other nitrogen), participate in π-π stacking, and coordinate with metal ions. researchgate.netnih.gov

The structure of this compound is well-suited for forming ordered supramolecular structures. The aminomethyl group provides a strong hydrogen bond donor site, while the N-3 atom of the imidazole ring is a hydrogen bond acceptor. These interactions could drive the self-assembly of the molecules into predictable patterns such as chains, ribbons, or more complex networks. researchgate.net The N-1 propyl group, while preventing N-H hydrogen bonding at that position, will influence the packing of the molecules in the solid state and their solubility in different solvents. The interplay between hydrogen bonding from the -CH2NH2 group and potential π-π stacking of the imidazole rings could lead to the formation of unique, self-assembled materials with tailored properties. nih.gov

Integration with Chemoinformatic and AI-Driven Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of new drug candidates. mdpi.com Chemoinformatics and artificial intelligence (AI) offer a powerful toolkit for exploring the therapeutic potential of the this compound scaffold.

Virtual Library Generation: Creating a large, diverse virtual library of derivatives by computationally modifying the parent structure.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of these virtual compounds against various targets. nih.gov This allows for rapid screening of thousands of molecules to identify the most promising candidates.

Molecular Docking and Dynamics: Using molecular docking to predict how the most promising compounds bind to the active site of a target protein. mdpi.com Subsequent molecular dynamics simulations can then assess the stability of the ligand-protein complex over time. mdpi.com

De Novo Design: Employing generative AI models, such as recurrent neural networks (RNNs) or variational autoencoders (VAEs), to design entirely new molecules based on the this compound scaffold that are optimized for specific properties like high binding affinity and good ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. mdpi.com

These computational approaches can provide unbiased hypotheses, suggest effective modifications for synthesis, and prioritize compounds for experimental testing, significantly reducing the time and cost of drug discovery. nih.gov

Q & A

Q. What are the common synthetic routes for (1-Propyl-1H-imidazol-2-yl)methanamine?

Methodological Answer: The compound is typically synthesized via alkylation or condensation reactions. A representative approach involves:

- Reacting 1H-imidazole derivatives with propyl halides under basic conditions to introduce the propyl group.

- Subsequent functionalization of the imidazole ring with a methanamine group via reductive amination or nucleophilic substitution. For example, analogous methods for related imidazole derivatives (e.g., 1-methyl-1H-imidazol-2-ylthio compounds) employ DABCO as a catalyst and methylene chloride as a solvent . Purification often involves recrystallization from ethanol or column chromatography .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: Key characterization methods include:

- 1H/13C NMR : To confirm the propyl chain (δ ~0.9–1.7 ppm for CH3 and CH2 groups) and imidazole ring protons (δ ~6.9–7.5 ppm). Methanamine protons appear as a singlet near δ ~3.5 ppm .

- FT-IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and NH2 (3300–3500 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ for C7H13N3: m/z 140.119) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve the molecular conformation of this compound?

Methodological Answer:

- SHELXL refines crystal structures using X-ray diffraction data, optimizing bond lengths and angles .

- ORTEP-III generates 3D thermal ellipsoid plots to visualize atomic displacement parameters, critical for assessing molecular rigidity .

- WinGX integrates data processing, enabling R-factor analysis and validation of crystallographic models (e.g., checking for overfitting in torsion angles) . Example workflow: Collect diffraction data → Solve phase problem via Patterson methods → Refine using SHELXL → Validate with WinGX’s symmetry checks .

Q. What experimental strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions (e.g., ambiguous NMR assignments or MS fragmentation patterns) can be addressed by:

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to resolve overlapping signals .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare them with experimental data .

- Isotopic Labeling : 15N-labeled derivatives clarify nitrogen environments in complex imidazole systems .

Q. How to design structure-activity relationship (SAR) studies for this compound in pharmacological contexts?

Methodological Answer: SAR studies require systematic modifications:

- Substituent Variation : Replace the propyl group with longer alkyl chains or aryl moieties to assess hydrophobicity effects .

- Biological Assays : Test derivatives for receptor binding (e.g., histamine H1/H4 receptors) using in vitro competitive binding assays .

- QSAR Modeling : Use molecular docking (e.g., AutoDock) to predict interactions with target proteins (e.g., enzymes or GPCRs) .

Q. What challenges arise in optimizing synthetic yield and purity, and how are they mitigated?

Methodological Answer: Common challenges include:

- Byproduct Formation : Side reactions during alkylation (e.g., over-alkylation) are minimized using controlled stoichiometry and low temperatures .

- Purification Difficulties : High-polarity byproducts are removed via reverse-phase HPLC or ion-exchange chromatography .

- Hygroscopicity : The compound’s amine group may absorb moisture; storage under inert atmosphere (N2/Ar) preserves stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.